![molecular formula C13H13NO B6508176 2-[(2-methylphenoxy)methyl]pyridine CAS No. 16173-81-2](/img/structure/B6508176.png)

2-[(2-methylphenoxy)methyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

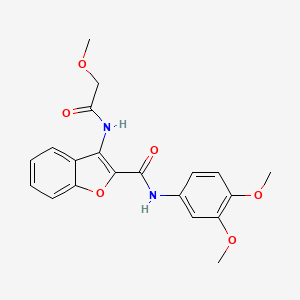

“2-[(2-methylphenoxy)methyl]pyridine” is an organic compound that belongs to the class of organic compounds known as anisoles . These are organic compounds containing a methoxybenzene or a derivative thereof . It has a molecular formula of C14H15NO2 .

Synthesis Analysis

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The proposed methyl source is C1 of the primary alcohol .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a methoxybenzene through a methylene bridge . The exact mass of the molecule is 229.110278721 g/mol .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 229.27 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 31.4 Ų .Mechanism of Action

Target of Action

The primary targets of 2-[(2-methylphenoxy)methyl]pyridine are the Hemoglobin subunit alpha and Hemoglobin subunit beta . These targets play a crucial role in oxygen transport from the lungs to various peripheral tissues .

Mode of Action

It is known to interact with its targets, the hemoglobin subunits, which are involved in oxygen transport . The compound’s interaction with these targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Action Environment

It is known that certain compounds can react with various substances in their environment

Advantages and Limitations for Lab Experiments

2-[(2-methylphenoxy)methyl]pyridine is an ideal compound for use in laboratory experiments, due to its low toxicity, high reactivity, and ease of synthesis. It is also a relatively inexpensive compound, making it an attractive option for use in research. However, this compound is not without its limitations. Its reactivity can be unpredictable, and it can be difficult to control the reaction conditions in order to obtain the desired product. In addition, the use of this compound in laboratory experiments may require the use of specialized equipment, such as a glove box or a fume hood.

Future Directions

The versatility of 2-[(2-methylphenoxy)methyl]pyridine makes it an attractive option for use in a variety of research applications. Possible future directions for this compound research include the development of new synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its potential use as a catalyst in organic synthesis. Additionally, this compound could be used as a starting material for the synthesis of novel compounds, such as heterocyclic compounds, and could be studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.

Synthesis Methods

2-[(2-methylphenoxy)methyl]pyridine can be synthesized by a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, the Claisen-Schmidt condensation, and the Suzuki reaction. The most common method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of a pyridine ring with an alkyl halide in the presence of a base. The reaction is typically carried out at room temperature, and the resulting product is a substituted pyridine ring.

Scientific Research Applications

2-[(2-methylphenoxy)methyl]pyridine has been used extensively in scientific research, particularly in the fields of organic synthesis, catalysis, and drug discovery. It has been used as a precursor for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic materials. In addition, this compound has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines, pyrazines, and pyrimidines.

properties

IUPAC Name |

2-[(2-methylphenoxy)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-11-6-2-3-8-13(11)15-10-12-7-4-5-9-14-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZSYNSLABZWNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[(4-chlorophenyl)methyl]-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6508094.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one](/img/structure/B6508101.png)

![6-chloro-5,7-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6508109.png)

![N-tert-butyl-2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6508118.png)

![N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6508126.png)

![N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6508134.png)

![4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B6508141.png)

![N-cyclopentyl-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508145.png)

![1-(azepan-1-yl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B6508152.png)

![2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B6508169.png)

![2-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6508184.png)

![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B6508189.png)